molecular formula C22H32O6 B599742 Blinin CAS No. 125675-09-4

Blinin

Cat. No. B599742
CAS RN: 125675-09-4
M. Wt: 392.492
InChI Key: XXSSNTKMBVTREV-DDHROXKOSA-N
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Description

Blinin is a unique terpenoid from Conyza blinii (C. blinii), an Eastern European pancake made from various kinds of flour or buckwheat . It benefits our health even though this is not its primary function . Physiological and ecological studies have found that the great secondary metabolites participate in important biological processes and relate to species evolution, environmental adaptation, and so on .


Synthesis Analysis

Blinin synthesis is closely related to nocturnal low temperature (NLT). The metabolism and accumulation of blinin have a close correspondence with NLT . Iron increases the content of endogenous auxin, glandular trichomes (GTs) density, and the content of blinin . Most of the key enzymes in the blinin synthesis pathway (MEP) were upregulated under iron by RNA sequencing .


Molecular Structure Analysis

The Blinin molecule contains a total of 62 bond(s). There are 30 non-H bond(s), 4 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 ester(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

Under dry-hot valley climates, Conyza blinii (also known as Jin Long Dan Cao), suffers from nocturnal low-temperature stress (LTS) during winter . The metabolism and accumulation of blinin have a close correspondence with nocturnal low temperature (NLT) .


Physical And Chemical Properties Analysis

Blinin has a molecular formula of C22H32O6 and a molecular weight of 392.486 . It is a white crystal .

Mechanism of Action

Mode of Action:

When exposed to ultraviolet-B (UV-B) stress, C. blinii responds by increasing the content of blinin. UV-B is an abiotic stress that affects plant growth, physiology, biochemistry, photosystems, and antioxidant activity. Despite the elevated levels of reactive oxygen species (ROS) induced by UV-B, C. blinii activates antioxidative enzymes (such as superoxide dismutase, peroxidase, catalase, and ascorbate peroxidase) to eliminate ROS. Notably, blinin synthesis is markedly upregulated in response to UV-B exposure .

Biochemical Pathways:

The molecular mechanism underlying blinin synthesis involves key enzyme genes within the blinin synthesis pathway. These genes are upregulated by UV-B, leading to increased blinin production. Additionally, RNA sequencing analyses reveal 23 upregulated terpene transporter genes, which likely participate in blinin transport during the UV-B response .

properties

IUPAC Name

[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSNTKMBVTREV-DDHROXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blinin

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